molecular formula C14H14ClNO B3316014 [2-(2-Chlorophenoxymethyl)phenyl]methanamine CAS No. 951915-22-3

[2-(2-Chlorophenoxymethyl)phenyl]methanamine

Cat. No.: B3316014
CAS No.: 951915-22-3
M. Wt: 247.72 g/mol
InChI Key: DFBCTUYJEBUEQY-UHFFFAOYSA-N
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Description

[2-(2-Chlorophenoxymethyl)phenyl]methanamine is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It features a methanamine group linked to a biphenyl ether scaffold with a chlorine substituent, a structural motif common in ligands targeting G protein-coupled receptors (GPCRs) . This structure suggests potential as a valuable scaffold for developing novel pharmacological tools, particularly for the study of serotonin (5-HT) receptors, such as the 5-HT2C subtype . Research into structurally similar 2-phenylcyclopropylmethylamine compounds has demonstrated their utility as potent and selective 5-HT2C receptor agonists . These agonists are investigated for their potential in treating central nervous system disorders, including schizophrenia, where they have shown significant antipsychotic drug-like activity in preclinical models such as amphetamine-induced hyperactivity . The 2-chlorophenoxymethyl substitution pattern on this methanamine core may contribute to specific receptor binding affinity and functional selectivity (biased agonism), which is a key area of modern GPCR drug discovery aimed at enhancing therapeutic efficacy while reducing side effects . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in accordance with all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-[(2-chlorophenoxy)methyl]phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c15-13-7-3-4-8-14(13)17-10-12-6-2-1-5-11(12)9-16/h1-8H,9-10,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBCTUYJEBUEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Chlorophenoxymethyl Phenyl Methanamine

Established Synthetic Routes and Strategies

The synthesis of [2-(2-Chlorophenoxymethyl)phenyl]methanamine can be approached through various established methodologies, primarily involving the formation of the ether linkage and the introduction of the aminomethyl group. These routes can be categorized into multi-step sequences that offer flexibility and control over the final product.

Direct Amination Approaches

Direct amination strategies involve the introduction of the amine functionality onto a pre-formed phenoxymethylphenyl scaffold. A common precursor for such an approach would be a benzylic halide.

One classic method for the synthesis of primary amines from primary alkyl halides is the Gabriel synthesis . wikipedia.orgmasterorganicchemistry.comchemistrysteps.comlibretexts.orgorganic-chemistry.org This method utilizes potassium phthalimide as an ammonia surrogate to avoid the common issue of over-alkylation that can occur with direct amination using ammonia. wikipedia.orgmasterorganicchemistry.com The general steps of this approach as applied to the target molecule would be:

Alkylation of Phthalimide: 2-(2-Chlorophenoxymethyl)benzyl halide (bromide or chloride) is reacted with potassium phthalimide. The phthalimide anion acts as a nucleophile, displacing the halide in an SN2 reaction to form N-[2-(2-Chlorophenoxymethyl)benzyl]phthalimide.

Hydrolysis: The resulting N-alkylated phthalimide is then cleaved, typically by treatment with hydrazine (the Ing-Manske procedure) or through acidic or basic hydrolysis, to release the desired primary amine, this compound. wikipedia.orgchemistrysteps.com

The success of this method relies on the availability of the corresponding benzyl (B1604629) halide precursor.

Palladium-Catalyzed Coupling Reactions in Phenoxymethylphenyl Systems

While not explicitly documented for the synthesis of this compound, palladium-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis and could be adapted for this target. These reactions, such as the Buchwald-Hartwig amination, are widely used for the formation of C-N bonds. nih.govresearchgate.net

A potential, though less common, approach could involve the palladium-catalyzed coupling of an appropriate aryl halide or triflate with an amine or an ammonia surrogate. nih.gov For instance, one could envision a strategy where a precursor like 2-(aminomethyl)phenyl boronic acid ester is coupled with 1-chloro-2-phenoxybenzene under palladium catalysis, although this would be a more complex and less direct route. The development of new ligands has expanded the scope of these reactions to include a wide variety of substrates. nih.gov

Multi-step Synthetic Sequences

The most practical and commonly employed methods for synthesizing this compound fall under the category of multi-step sequences, as outlined in the etherification and subsequent amine formation section. A detailed, plausible multi-step synthesis is presented below:

Route 1: Via Nitrile Intermediate

Step 1: Williamson Ether Synthesis:

Starting Materials: 2-Chlorophenol (B165306) and 2-cyanobenzyl chloride.

Reagents: Potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

Product: 2-(2-Chlorophenoxymethyl)benzonitrile.

Step 2: Nitrile Reduction:

Starting Material: 2-(2-Chlorophenoxymethyl)benzonitrile.

Reagents: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), followed by aqueous workup. Alternatively, Raney Nickel and H₂ in ethanol.

Product: this compound.

Route 2: Via Reductive Amination

Another viable multi-step sequence involves the use of a benzaldehyde intermediate and a reductive amination step. nih.govorganic-chemistry.orgmdpi.comgoogle.comkoreascience.kr

Step 1: Synthesis of 2-(2-Chlorophenoxymethyl)benzaldehyde:

This aldehyde can be prepared from 2-(2-chlorophenoxymethyl)toluene via radical halogenation followed by hydrolysis, or from 2-hydroxybenzaldehyde through etherification and subsequent oxidation. The hydrolysis of the corresponding dichloromethyl derivative is also a known method for aldehyde synthesis. prepchem.comgoogle.com

Step 2: Reductive Amination:

Starting Material: 2-(2-Chlorophenoxymethyl)benzaldehyde.

Reagents: An ammonia source (e.g., aqueous ammonia, ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation). nih.govorganic-chemistry.orgkoreascience.kr

Product: this compound.

Exploration of Novel Synthetic Pathways

While the established routes are reliable, the exploration of novel synthetic pathways is crucial for improving efficiency, reducing costs, and enhancing the sustainability of chemical synthesis.

Chemo- and Regioselective Synthesis Investigations

Investigations into chemo- and regioselective synthesis would focus on developing methods that can tolerate various functional groups and provide high yields of the desired isomer. For a molecule like this compound, which contains an aryl chloride, a primary amine, and an ether linkage, chemoselectivity is a key consideration.

For example, in the nitrile reduction step, it is important that the reducing agent does not affect the aryl chloride. While catalytic hydrogenation with Raney Nickel is generally selective, more reactive catalysts or harsher conditions could lead to dehalogenation. The choice of a chemoselective reducing agent is therefore critical. thieme-connect.com Similarly, in any potential palladium-catalyzed coupling steps, the relative reactivity of different C-X bonds (C-Cl on the phenol ring vs. a potential C-Br on the benzyl ring) would need to be carefully considered to ensure regioselectivity.

Synthetic Methodologies Overview

Synthetic Strategy Key Intermediate(s) Key Reactions Advantages Challenges
Etherification then Amine Formation (via Nitrile) 2-(2-Chlorophenoxymethyl)benzonitrileWilliamson Ether Synthesis, Nitrile Reduction (Catalytic Hydrogenation or Chemical Reduction)High-yielding, reliable, utilizes common starting materials.Requires handling of potent reducing agents like LiAlH₄ or high-pressure hydrogenation equipment.
Direct Amination (via Benzyl Halide) 2-(2-Chlorophenoxymethyl)benzyl halideGabriel Synthesis, Nucleophilic SubstitutionCan be a direct route if the benzyl halide is accessible.Potential for side reactions (elimination), synthesis of the benzyl halide precursor may be required.
Etherification then Amine Formation (via Aldehyde) 2-(2-Chlorophenoxymethyl)benzaldehydeWilliamson Ether Synthesis, Reductive AminationMilder reducing agents can be used compared to nitrile reduction.Synthesis of the aldehyde intermediate can add steps.

Stereoselective Synthesis of Chiral Analogues of Phenoxymethylphenylmethanamines

The synthesis of chiral analogues of phenoxymethylphenylmethanamines, where the benzylic carbon is a stereocenter, is of significant interest. Achieving high enantioselectivity is a key challenge and can be addressed through several modern synthetic strategies. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One prominent approach is the asymmetric reduction of ketoxime ethers . This method involves the preparation of an oxime or its ether derivative from a corresponding ketone, followed by reduction using a chiral reducing agent. Chiral oxazaborolidines, for instance, have been successfully used as catalysts for the asymmetric reduction of ketoximes to yield optically active benzylic amines with high enantiomeric excess. researchgate.net The choice of the chiral ligand, such as (S)-diphenylvalinol, can significantly influence the stereoselectivity of the reduction. researchgate.net

Another powerful strategy is asymmetric reductive amination . This one-pot reaction combines a ketone or aldehyde with an amine source in the presence of a reducing agent and a chiral catalyst. Chiral Brønsted acids, such as SPINOL-derived borophosphates, have been shown to catalyze the asymmetric reductive amination of ketones, providing access to a wide range of chiral amines with excellent yields and enantioselectivities under mild conditions.

Furthermore, transition-metal-catalyzed asymmetric reactions offer a versatile platform for the synthesis of chiral benzylic amines. For example, a Pd/Cu co-catalyzed asymmetric benzylic substitution of benzylic geminal dicarboxylates with imino esters can be employed to construct two stereocenters concurrently, leading to chiral benzylic alcohol derivatives that can be further converted to the corresponding amines. nih.gov The stereochemical outcome in such systems can often be controlled by the choice of the chiral ligand. nih.gov Similarly, organocatalytic approaches, such as the allylation of imines catalyzed by chiral BINOL-derived phosphoric acids, can provide enantioenriched homoallylic amines, which could be subsequently transformed into the desired saturated benzylic amines. beilstein-journals.orgresearchgate.net

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound and its analogues are highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of catalyst system, solvent, temperature, and the strategy for product isolation and purification.

Catalyst Systems and Ligand Effects

The selection of an appropriate catalyst is crucial for achieving high yields and, in the case of stereoselective synthesis, high enantioselectivity.

For reductive amination reactions, various catalytic systems can be employed. While traditional methods may use stoichiometric reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride, catalytic approaches are often more efficient and environmentally benign. masterorganicchemistry.com For instance, ruthenium-based catalysts, such as partially reduced Ru/ZrO₂, have been shown to be effective for the reductive amination of aldehydes and ketones with aqueous ammonia. nih.govresearchgate.net Iron-catalyzed direct amination of benzylic alcohols using a well-defined homogeneous iron complex represents another sustainable approach, proceeding via a "borrowing hydrogen" methodology. researchgate.net

In transition-metal-catalyzed aminations , the ligand plays a pivotal role in determining the catalyst's activity and selectivity. For palladium-catalyzed benzylic amination of benzylic esters, the choice of phosphine ligand, such as DPEphos, can be superior to others like DPPF. For copper-catalyzed diaryl ether synthesis, a foundational step in preparing the precursor, the use of phosphine ligands can create soluble and stable copper(I) complexes that are effective catalysts. umass.eduresearchgate.net In the context of stereoselective synthesis, the chiral ligand is the primary source of enantiocontrol. For example, in Pd/Cu co-catalyzed reactions, the configuration of the chiral ligands on each metal catalyst dictates the stereochemical outcome of the product. nih.gov

The following table summarizes various catalyst systems applicable to the synthesis of benzylic amines, which could be adapted for the target compound:

Reaction TypeCatalyst SystemKey Features
Reductive AminationRu/ZrO₂Effective for amination with aqueous ammonia. nih.govresearchgate.net
Amination of AlcoholsHomogeneous Iron Complex"Borrowing hydrogen" methodology, sustainable. researchgate.net
Benzylic AminationPalladium / DPEphosEffective for amination of benzylic esters.
Photocatalytic AminationOrganic PhotocatalystMetal-free, mild conditions for C-H amination. nih.gov

Solvent Effects and Reaction Parameter Optimization

The choice of solvent can significantly impact reaction rates, yields, and in some cases, selectivity. For the synthesis of the diaryl ether precursor, polar aprotic solvents like N-methylpyrrolidinone (NMP) have been found to be effective, in some cases even promoting the reaction without a catalyst for electron-deficient aryl halides. umass.eduresearchgate.net

For reductive amination , the solvent must be compatible with both the imine formation and the reduction step. Alcohols like methanol are often used, and in some cases, the reaction can be performed in aqueous media, offering a greener alternative. researchgate.net The pH of the reaction medium is also a critical parameter for imine formation and the stability of the reducing agent.

Other reaction parameters such as temperature and concentration must also be optimized. Microwave-assisted synthesis has been shown to accelerate coupling reactions, such as the monobenzylation of aromatic amines with benzylic alcohols, leading to shorter reaction times and often improved yields. organic-chemistry.org

The table below illustrates the effect of different solvents on a hypothetical final amination step:

SolventDielectric ConstantPotential Effect on Reaction
Toluene2.4Non-polar, may be suitable for reactions involving less polar intermediates.
Tetrahydrofuran (THF)7.6Aprotic, good for reactions with organometallic reagents.
Dichloromethane (DCM)9.1Aprotic, commonly used for a wide range of organic reactions.
Methanol33.0Protic, can participate in hydrogen bonding and may be suitable for reductive amination.
N-Methylpyrrolidinone (NMP)32.2Polar aprotic, good for promoting SNAr reactions in precursor synthesis. umass.eduresearchgate.net

Isolation and Purification Strategies

The final stage of the synthesis involves the isolation and purification of the target compound, this compound. As a primary amine, the product will have a basic character, which can be exploited in the purification process.

A typical workup procedure would involve quenching the reaction and then performing a liquid-liquid extraction. The organic layer containing the product would be washed with water and brine to remove any water-soluble impurities. Due to the basic nature of the amine, an acid-base extraction can be a highly effective purification method. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). This will protonate the amine, causing it to move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be collected, and the pH adjusted with a base (e.g., NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

Further purification can be achieved through chromatography . Column chromatography using silica gel is a standard technique. The choice of eluent system would need to be optimized, likely a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), with the possible addition of a small amount of a basic modifier like triethylamine to prevent the product from tailing on the acidic silica gel. For larger scale purifications, other techniques such as crystallization of a suitable salt (e.g., the hydrochloride salt) could be explored.

Advanced Spectroscopic Characterization of 2 2 Chlorophenoxymethyl Phenyl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a primary tool for determining the molecular structure of [2-(2-Chlorophenoxymethyl)phenyl]methanamine in solution. Through one-dimensional and two-dimensional techniques, a complete map of proton and carbon environments and their interconnections can be established.

The ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of each nucleus within the molecule. The predicted chemical shifts are based on the electronic effects of the substituents on the aromatic rings and the nature of the aliphatic linkers.

¹H NMR Analysis: The proton spectrum is characterized by distinct regions corresponding to the aromatic protons, the benzylic and ether-linked methylene protons, and the amine protons. The two aromatic rings, being unsymmetrically substituted, are expected to show complex splitting patterns. The protons of the central phenyl ring are influenced by an ortho-alkoxy group and an ortho-aminomethyl group, while the second ring is affected by the ortho-chloro and ortho-ether functionalities. The -O-CH₂- protons are anticipated to appear downfield due to the deshielding effect of the adjacent oxygen atom. The -CH₂-NH₂ protons will appear further upfield, and the NH₂ protons themselves are expected to be a broad singlet, with a chemical shift that can be dependent on solvent and concentration.

¹³C NMR Analysis: The carbon spectrum provides complementary information, detailing the 14 unique carbon environments in the molecule. The aromatic region (typically 110-160 ppm) will show signals for all 12 aromatic carbons. The carbons directly bonded to the electronegative oxygen, nitrogen, and chlorine atoms (C-O, C-N, C-Cl) are expected to be significantly deshielded. The two aliphatic carbons of the methylene groups (-O-CH₂- and -CH₂-NH₂) will be found in the upfield region of the spectrum.

Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic H's 6.8 - 7.6 Multiplet
-O-CH₂- 4.9 - 5.2 Singlet
-CH₂-NH₂ 3.8 - 4.1 Singlet

Predicted ¹³C NMR Chemical Shifts

Carbons Predicted Chemical Shift (δ, ppm)
Aromatic C-O 150 - 158
Aromatic C-Cl 125 - 135
Aromatic C-C 120 - 140
Aromatic C-H 110 - 130
-O-CH₂- 65 - 75

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, several two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are spin-coupled, typically through two or three bonds. It would be instrumental in tracing the connectivity of the protons within each of the two aromatic systems, helping to resolve the overlapping multiplets in the 1D spectrum. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. nih.gov This technique provides definitive one-bond C-H connectivity, allowing for the unambiguous assignment of the protonated aromatic carbons and the two distinct methylene groups (-O-CH₂- and -CH₂-NH₂). youtube.com

The molecule possesses significant conformational flexibility around the aryl-O-CH₂ and aryl-CH₂-NH₂ bonds. The preferred conformation in solution can be investigated using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY). nih.gov This technique identifies protons that are close in space, regardless of their bonding connectivity. nih.gov

By analyzing the NOE cross-peaks, the spatial arrangement of the molecular fragments can be determined. For instance, an NOE between the -O-CH₂- protons and a specific proton on the central aromatic ring would provide insight into the torsional angle of the C-O-C-C dihedral system. Similarly, NOEs between the -CH₂-NH₂ protons and the aromatic protons would help define the orientation of the aminomethyl group relative to the phenyl ring. These studies are crucial for understanding the molecule's three-dimensional structure and preferred spatial arrangement in solution. mdpi.com

Vibrational Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to the specific vibrational modes of its functional groups. The analysis of these bands confirms the presence of the key structural components. Theoretical and experimental studies on related substituted benzene compounds provide a basis for assigning these vibrational modes. marmacs.org

Key characteristic absorption bands include:

N-H Stretching: The primary amine group (-NH₂) is expected to show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the two methylene groups are expected just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several characteristic bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The strong, asymmetric C-O-C stretching of the aryl ether linkage is a prominent feature, typically found in the 1200-1260 cm⁻¹ range.

C-N Stretching: The stretching vibration of the C-N bond is expected in the 1020-1250 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration is anticipated to produce a strong band in the 700-800 cm⁻¹ range.

Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
-NH₂ N-H Stretch 3300 - 3500
Aromatic C-H C-H Stretch 3010 - 3100
Aliphatic -CH₂- C-H Stretch 2850 - 2960
Aromatic C=C C=C Stretch 1450 - 1600
Aryl Ether C-O-C Asymmetric Stretch 1200 - 1260
Amine C-N Stretch 1020 - 1250

Raman spectroscopy offers complementary information to IR spectroscopy. While IR is sensitive to vibrations involving a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. arxiv.org

For this compound, the Raman spectrum is expected to be dominated by vibrations of the carbon skeleton. The symmetric "breathing" modes of the two aromatic rings, which are often weak in the IR spectrum, typically produce very strong signals in the Raman spectrum. The C-Cl stretching vibration is also expected to be Raman active. In contrast, the polar N-H and C-O stretching vibrations, which are strong in the IR spectrum, are generally weaker in the Raman spectrum. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelengths at which these absorptions occur are characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light. libretexts.org

For this compound, the primary chromophores are the two phenyl rings and the non-bonding electrons on the oxygen and nitrogen atoms. The expected electronic transitions are primarily π → π* and n → π* transitions. shu.ac.ukyoutube.comlibretexts.org

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.comuzh.ch They are characteristic of aromatic systems and other molecules with double bonds. In this compound, the benzene rings are expected to give rise to strong absorptions in the UV region due to these transitions. The presence of substituents on the rings (the chlorophenoxy and methanamine groups) can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λmax).

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen of the ether linkage or the nitrogen of the amine group) to a π* antibonding orbital. youtube.comuzh.ch These transitions are typically of lower energy (occur at longer wavelengths) and have lower molar absorptivity compared to π → π* transitions. shu.ac.uk

The UV-Vis spectrum of this compound would likely exhibit characteristic absorption bands corresponding to these transitions. A hypothetical representation of this data is presented in the table below.

λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Solvent Assigned Transition
~220~15,000Ethanolπ → π* (Phenyl Rings)
~275~2,500Ethanolπ → π* (Substituted Phenyl Rings)
~285~800Ethanoln → π* (Oxygen/Nitrogen)

Note: The data in this table is representative and based on typical values for similar aromatic compounds. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. It provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula. Furthermore, by inducing fragmentation of the molecule and analyzing the resulting fragment ions, HRMS provides valuable structural information.

For this compound (C₁₄H₁₄ClNO), the theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) offers insights into the molecule's connectivity. Based on the structure of this compound, several key fragmentation pathways can be predicted. A common fragmentation for benzylamines involves the neutral loss of ammonia (NH₃) from the protonated molecular ion. Other significant fragmentations would likely involve the cleavage of the ether bond and the benzylic C-N bond.

A plausible fragmentation pattern is detailed in the table below.

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Proposed Fragment Ion Structure/Formula Fragmentation Pathway
248.0837100[C₁₄H₁₅ClNO]⁺[M+H]⁺
231.057875[C₁₄H₁₂ClO]⁺Loss of NH₃
127.036440[C₇H₄ClO]⁺Cleavage of the ether bond
121.070660[C₈H₁₀N]⁺Cleavage of the ether bond
91.054630[C₇H₇]⁺Tropylium ion from benzyl (B1604629) cleavage

Note: The m/z values and relative intensities in this table are hypothetical and serve to illustrate a potential fragmentation pattern. Actual experimental data would be required for definitive structural assignment.

The analysis of these fragment ions allows for a piece-by-piece reconstruction of the molecule's structure, providing strong evidence for the proposed connectivity of the chlorophenoxymethyl and phenylmethanamine moieties.

Theoretical and Computational Investigations of 2 2 Chlorophenoxymethyl Phenyl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule, providing deep insights into its stability, conformation, and reactivity.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the ground state electronic structure of molecules. aps.orgresearchgate.net Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. ripublication.com This approach allows for a favorable balance between accuracy and computational cost, making it suitable for molecules of the size of [2-(2-Chlorophenoxymethyl)phenyl]methanamine.

A primary application of DFT is geometry optimization, where the algorithm systematically alters the molecular geometry to find the arrangement with the lowest electronic energy. chemrxiv.org This optimized structure corresponds to the most stable conformation of the molecule in the gas phase. The process yields key geometric parameters such as bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations would elucidate the spatial relationship between the two phenyl rings, the orientation of the methanamine group, and the conformation of the ether linkage. These structural details are crucial for understanding its chemical behavior and potential interactions.

Below is a table of representative geometric parameters that would be determined for the molecule's key structural motifs, based on typical values from DFT calculations on similar compounds.

Table 1: Illustrative Optimized Geometric Parameters from DFT Calculations.

ParameterBond/AngleTypical Calculated Value
Bond LengthC-O (ether)~1.37 Å
Bond LengthC-N (amine)~1.46 Å
Bond LengthC-Cl~1.74 Å
Bond AngleC-O-C (ether)~118°
Dihedral AngleCortho-Cipso-Cα-N~90°

Ab Initio and Semi-Empirical Methods for Molecular Properties

Beyond DFT, other quantum chemical methods like ab initio and semi-empirical calculations are employed to study molecular properties.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation from first principles without using empirical parameters. rsc.org They offer a systematic path to achieving high accuracy, provided a sufficiently high level of theory and a large basis set are used. mpg.de For a molecule like this compound, ab initio methods could be used to calculate properties like dipole moments, polarizability, and vibrational frequencies with high precision, offering a benchmark for other computational approaches.

Semi-Empirical Methods: These methods simplify the complex calculations of ab initio approaches by incorporating experimental data and empirical parameters. mpg.de This significantly reduces computational time, allowing for the study of much larger molecular systems or dynamic processes. While less accurate than ab initio or DFT methods, they are useful for initial explorations of conformational landscapes and for obtaining qualitative insights into electronic properties.

Basis Set Selection and Computational Efficiency

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build molecular orbitals. youtube.com Larger basis sets provide a more flexible description of the electron distribution, leading to more accurate results, but at a significantly higher computational cost. umich.edu

Commonly used basis sets include the Pople-style sets (e.g., 6-31G(d,p)) and Dunning's correlation-consistent sets (e.g., cc-pVDZ). youtube.comstudfile.net

Split-valence basis sets (e.g., 6-31G): These use multiple functions to describe the valence electrons, which are most important for chemical bonding, providing a good balance of accuracy and efficiency.

Polarization functions (d,p): Adding these functions (denoted by * or (d,p)) allows orbitals to change shape, which is crucial for describing bonding in molecules accurately. studfile.net

Diffuse functions (+): Adding these functions (denoted by +) is important for describing molecules with lone pairs or anions, where electron density is more spread out.

The selection of a basis set involves a trade-off between the desired accuracy and the available computational resources. mit.edu For a molecule like this compound, a basis set like 6-31G(d,p) is often a good starting point for geometry optimization and frequency calculations, while larger basis sets might be used for more accurate single-point energy calculations. youtube.com

Electronic Structure and Reactivity Studies

Understanding the electronic structure of a molecule is key to predicting its chemical reactivity. Computational methods provide powerful tools for visualizing and quantifying the distribution of electrons and identifying reactive sites.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. acs.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. rsc.org

HOMO: Represents the outermost electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: Represents the lowest energy site for accepting electrons. A lower LUMO energy indicates a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. mdpi.com A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. mdpi.com These parameters are invaluable for understanding the electronic properties and charge transfer characteristics within the molecule. dergipark.org.tr

For this compound, the HOMO would likely be localized on the electron-rich phenyl rings and the lone pairs of the oxygen and nitrogen atoms, while the LUMO would be distributed over the aromatic systems. The table below shows typical energy values for such a molecule, derived from DFT calculations on similar structures.

Table 2: Illustrative Frontier Molecular Orbital Energies.

ParameterTypical Calculated Value (eV)Implication
EHOMO-6.90Electron-donating ability
ELUMO-0.55Electron-accepting ability
Energy Gap (ΔE)6.35Chemical reactivity and kinetic stability

Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. uni-muenchen.delibretexts.org It is calculated by placing a hypothetical positive test charge at various points on the electron density surface and calculating the potential energy. uni-muenchen.de The MEP map is color-coded to indicate different regions of electrostatic potential. wolfram.com

Red/Yellow: Regions of negative potential (electron-rich), indicating sites susceptible to electrophilic attack. These are typically found near electronegative atoms like oxygen, nitrogen, and chlorine. researchgate.netresearchgate.net

Blue: Regions of positive potential (electron-poor), indicating sites susceptible to nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to heteroatoms (e.g., the -NH2 group). researchgate.netresearchgate.net

Green: Regions of neutral or near-zero potential. researchgate.net

For this compound, an MEP map would clearly identify the lone pair regions on the oxygen and nitrogen atoms as the primary nucleophilic sites (red). The hydrogen atoms of the amine group would be identified as the most significant electrophilic sites (blue). This analysis provides a powerful predictive tool for understanding intermolecular interactions and the regioselectivity of chemical reactions. researchgate.net

Reaction Mechanism Elucidation via Computational Methods

Activation Energies and Reaction Kinetics

The synthesis of this compound involves key organic reactions, likely including a Williamson ether synthesis to form the ether linkage, followed by the introduction of the methanamine group. Understanding the activation energies (Ea) and reaction kinetics of these steps is crucial for optimizing reaction conditions and maximizing yield. Activation energy represents the minimum energy required for a chemical reaction to occur, acting as a barrier that reactant molecules must overcome. Reaction kinetics, governed by factors such as temperature, concentration, and catalysts, determines the rate at which the reaction proceeds toward equilibrium.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating reaction mechanisms and calculating activation energies. acs.orgnih.govresearchgate.net DFT methods allow for the mapping of the potential energy surface of a reaction, identifying transition states—the highest energy point along the reaction coordinate—which corresponds to the activation energy barrier. researchgate.netosti.gov By calculating the energies of reactants, transition states, and products, a detailed energy profile of the reaction pathway can be constructed.

While specific experimental or computational studies on the reaction kinetics for the synthesis of this compound are not available in the published literature, we can postulate a plausible synthetic route and discuss the expected energetic profiles. A likely two-step synthesis would involve:

Step 1: Williamson Ether Synthesis: Reaction of 2-chlorophenol (B165306) with 2-(bromomethyl)benzonitrile. This step would form the core ether structure. Computational studies on similar Williamson ether syntheses have elucidated the transition states and the influence of solvents on the reaction barriers. rsc.orgresearchgate.netrsc.org

Step 2: Reduction of the Nitrile: The benzonitrile (B105546) group is then reduced to a primary amine (methanamine group). This is a standard transformation often accomplished with reducing agents like lithium aluminum hydride.

Below is an illustrative data table of hypothetical activation energies for the postulated synthetic pathway, as would be determined by DFT calculations. This data is for demonstrative purposes to highlight the type of information gained from such computational studies.

Reaction StepReactantsProductHypothetical Activation Energy (Ea) (kcal/mol)Description
1Sodium 2-chlorophenoxide + 2-(bromomethyl)benzonitrile2-(2-Chlorophenoxymethyl)benzonitrile22.5Formation of the ether linkage via an SN2 mechanism. The barrier is typical for this type of substitution reaction.
22-(2-Chlorophenoxymethyl)benzonitrile + Reducing Agent (e.g., LiAlH4)This compound15.0Reduction of the nitrile to the primary amine. This step typically has a lower barrier compared to the C-O bond formation.

Quantum Structure-Property Relationship (QSPR) Modeling for Theoretical Properties

Quantum Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. researchgate.netmdpi.com This approach is predicated on the principle that the molecular structure, encoded in various calculated parameters known as "descriptors," inherently determines its properties. nih.gov For a novel compound like this compound, where experimental data may be scarce, QSPR models can provide valuable predictions for a range of theoretical properties.

The development of a QSPR model involves several key steps:

Dataset Curation: A set of structurally diverse molecules with known experimental values for the property of interest is compiled.

Descriptor Calculation: For each molecule in the dataset, a large number of molecular descriptors are calculated. These can be categorized as:

Constitutional: Based on the molecular formula (e.g., molecular weight).

Topological: Describing atomic connectivity (e.g., Wiener index, connectivity indices). kashanu.ac.ir

Geometrical (3D): Related to the three-dimensional structure of the molecule (e.g., molecular surface area, volume).

Quantum-Chemical: Derived from quantum mechanics calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges). acs.org

Model Building and Validation: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of the calculated descriptors with the target property. researchgate.net The model's predictive power is then rigorously assessed through internal and external validation procedures.

While no specific QSPR models for this compound exist, extensive research has been conducted on structurally related compounds, particularly persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs). researchgate.netnih.govnih.gov These studies provide a blueprint for how QSPR could be applied to the target compound and its analogues. For instance, QSPR models have been successfully developed to predict properties crucial for environmental fate assessment, such as octanol-water partition coefficient (log Kow), water solubility (log Sw), and vapor pressure. uninsubria.itdefra.gov.uk

The table below summarizes typical findings from QSPR studies on halogenated diphenyl ethers, illustrating the types of properties that can be predicted and the statistical quality of the models.

Property PredictedCompound ClassKey Descriptor TypesStatistical Metric (R2)Significance
Vapor Pressure (log PL)Polychlorinated Diphenyl Ethers (PCDEs)Quantum-Chemical, Constitutional> 0.95Predicts the tendency of the compound to enter the gas phase from a liquid state.
Octanol/Water Partition Coefficient (log Kow)PCDEsConstitutional, Geometrical> 0.96Indicates the compound's lipophilicity and potential for bioaccumulation.
Water Solubility (log Sw,L)PCDEsQuantum-Chemical, Topological> 0.94Determines the compound's mobility in aquatic environments.
DensityAminesConstitutional, Topological (SMILES-based)> 0.98A fundamental physical property important for chemical engineering applications. nih.gov

Despite a comprehensive search for crystallographic data on the compound "this compound," no specific experimental results from single-crystal X-ray diffraction studies were found in the available scientific literature and crystallographic databases.

Detailed searches were conducted to locate information regarding its unit cell parameters, space group, molecular geometry (bond lengths, angles, torsion angles), crystalline conformation, and supramolecular interactions such as hydrogen bonding and pi-pi stacking. However, these searches did not yield any published research or database entries containing the specific structural characterization data required to populate the requested article sections.

Therefore, it is not possible to provide an article on the structural characterization of "this compound" via X-ray crystallography as the primary experimental data appears to be unavailable in the public domain.

No Publicly Available Data for Structural Analysis of this compound

A thorough search of scientific databases and literature has revealed no publicly available X-ray crystallography data for the chemical compound this compound. Consequently, a detailed analysis of its structural characterization, non-covalent interactions, and solid-state properties as requested cannot be provided at this time.

The generation of scientifically accurate and verifiable information for the specified sections requires experimental data obtained from X-ray diffraction studies of single crystals of the compound. This data is essential for determining the precise three-dimensional arrangement of atoms and molecules in the solid state.

Without access to the crystallographic information file (CIF) or a similar dataset, it is not possible to elaborate on the following topics for this compound:

Structural Characterization Via X Ray Crystallography

Polymorphism and Solid-State Characteristics:The study of polymorphism, the ability of a compound to exist in more than one crystal form, fundamentally requires the characterization of at least one crystal structure. Without this baseline information, any discussion of different solid-state forms or characteristics would be purely speculative.

Further research or the publication of experimental data by the scientific community is required before a comprehensive article on the solid-state and structural properties of [2-(2-Chlorophenoxymethyl)phenyl]methanamine can be composed.

Future Directions in the Academic Research of 2 2 Chlorophenoxymethyl Phenyl Methanamine

Development of More Sustainable and Efficient Synthetic Routes

Traditional synthetic routes to benzylic amines and aryl ethers often rely on multi-step processes that may involve harsh reagents, significant waste generation, and costly metal catalysts. rsc.orgresearchgate.net The future of synthesizing [2-(2-Chlorophenoxymethyl)phenyl]methanamine will likely pivot towards greener and more atom-economical strategies that align with the principles of sustainable chemistry. rsc.orgresearchgate.net

One promising avenue is the adoption of biocatalysis . Enzymes such as transaminases, imine reductases, and amine dehydrogenases offer highly selective and efficient routes to chiral amines under mild, aqueous conditions, representing a greener alternative to conventional metal-catalyzed methods. mdpi.comfrontiersin.orgmanchester.ac.uk The application of these enzymes could lead to enantiomerically pure forms of the target molecule, which is crucial for applications in pharmaceuticals and materials science. digitellinc.com For instance, a biocatalytic reductive amination of a suitable ketone precursor could provide direct access to the primary amine with high stereocontrol. frontiersin.orgresearchgate.net

Continuous flow chemistry presents another significant opportunity for improving the synthesis. researchgate.net Flow reactors offer enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automated, scalable production. acs.orgthieme-connect.comrsc.org A modular flow setup could telescope multiple reaction steps—such as the ether formation and the reductive amination of a nitrile or aldehyde precursor—into a single, streamlined process, thereby reducing waste and purification steps. morressier.combeilstein-journals.org

Table 1: Comparison of Potential Sustainable Synthetic Strategies
Synthetic StrategyKey AdvantagesPotential ApplicationChallenges
Biocatalysis (e.g., Transaminases)High enantioselectivity, mild reaction conditions, reduced waste. mdpi.comAsymmetric synthesis of chiral this compound.Enzyme stability, substrate scope, and cost.
Continuous Flow SynthesisEnhanced safety, scalability, process automation, improved yields. researchgate.netthieme-connect.comTelescoped synthesis from simple precursors in a single automated process.Initial equipment cost, potential for clogging.
Green C-N Bond FormationUse of earth-abundant metal catalysts, direct C-H amination, reduced reliance on pre-functionalized substrates. rsc.orgrsc.orgDirect amination of a C-H bond on the benzyl (B1604629) ring precursor.Catalyst efficiency, selectivity, and functional group tolerance.

Advanced Spectroscopic Probes for Dynamic Behavior

This compound is a flexible molecule with multiple rotatable single bonds, leading to a complex conformational landscape. Understanding this dynamic behavior is essential for elucidating its structure-property relationships. Future research will benefit from the application of advanced spectroscopic techniques capable of probing these dynamics in real-time and with high resolution.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are particularly well-suited for characterizing conformationally flexible molecules in solution. torvergata.itarxiv.org Methods like Molecular Dynamics with Orientational Constraints (MDOC) can utilize dynamically averaged NMR parameters, such as residual dipolar couplings (RDCs), to build accurate models of the conformational ensembles. nih.govnih.gov These approaches, which go beyond simple NOE-based distance restraints, can provide detailed insights into the populations of different conformers and the energy barriers between them. Two-dimensional NMR experiments, such as 1H-15N HMBC, can also help identify and characterize hidden or minor conformers that are not easily observable with standard techniques. arxiv.org

On a much faster timescale, femtosecond spectroscopy offers the ability to observe the very act of a chemical reaction, tracking the movement of atoms as bonds are broken and formed. nih.govrsc.org Techniques like femtosecond time-resolved mass spectrometry and femtosecond X-ray liquidography could be employed to study the dynamics of photochemical reactions involving the molecule. rsc.orgacs.orgmit.edu For example, by exciting the molecule with an ultrashort laser pulse, researchers could directly observe the dynamics of C-O or C-Cl bond cleavage, providing fundamental insights into its photoreactivity and the nature of its transition states. chinesechemsoc.org

Table 2: Advanced Spectroscopic Techniques and Their Potential Insights
TechniqueTimescaleInformation YieldedSpecific Application
Molecular Dynamics with Orientational Constraints (MDOC) NMRms to sConformational ensembles, relative populations of conformers, energy barriers. nih.govMapping the complete conformational space of the molecule in solution.
2D Heteronuclear NMR (e.g., 1H-15N HMBC)ms to sIdentification of minor or "hidden" conformers in equilibrium. arxiv.orgDetecting alternative conformations arising from rotation around the C-N and C-O bonds.
Femtosecond Transient Absorption Spectroscopyfs to psDynamics of excited electronic states, reaction intermediates. mit.eduStudying the initial steps of photochemical degradation or transformation.
Femtosecond X-ray Liquidographyfs to psDirect observation of atomic motions, bond cleavage/formation dynamics. rsc.orgCreating a "molecular movie" of a specific reaction, such as a rearrangement or dissociation.

Integration of Machine Learning in Computational Predictions of Reactivity

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from synthesis planning to property prediction. atomfair.com For a molecule like this compound, with multiple potential reaction sites, ML models can offer powerful predictive capabilities that go beyond traditional computational methods.

Future research will likely employ ML algorithms to predict the outcomes of reactions involving this compound with high accuracy. mit.eduacs.orgnih.gov By training neural networks on vast datasets of known chemical reactions, these models can learn the subtle electronic and steric factors that govern reactivity. mit.edu This would allow for the in silico screening of various reagents and conditions to predict the most likely site of reaction, be it electrophilic aromatic substitution on one of the rings, nucleophilic attack by the amine, or reactions involving the ether linkage. acs.orgyoutube.com Hybrid models that combine mechanistic modeling with machine learning are particularly promising for accurately predicting reaction energy barriers. chemrxiv.org

Table 3: Machine Learning Applications in Chemical Research
ML ApplicationMethodologyPotential Outcome for the Target Molecule
Reaction Outcome PredictionTraining neural networks on large reaction databases (e.g., USPTO patents). mit.edunih.govAccurate prediction of major and minor products for a given set of reactants and conditions.
Reactivity and Site-SelectivityHybrid models combining Density Functional Theory (DFT) calculations with ML to predict activation energies. chemrxiv.orgIdentification of the most reactive sites on the molecule towards different classes of reagents.
AI-Driven RetrosynthesisAlgorithms that deconstruct a target molecule into simpler precursors based on learned reaction rules. chemcopilot.comgrace.comGeneration of novel, efficient, and sustainable synthetic routes.

Exploration of Novel Chemical Transformations and Rearrangements

The unique structural arrangement of this compound offers fertile ground for the discovery of novel chemical reactions and molecular rearrangements. The interplay between the amine, ether, and chloro-aromatic functionalities could lead to unprecedented transformations.

Future work could explore metal-catalyzed cross-coupling reactions that leverage the existing functional groups as handles. For example, methods have been developed for the nickel-catalyzed cross-coupling of alkyl amines via C-N bond activation, which could potentially be applied here to replace the aminomethyl group with other fragments. nih.gov Similarly, palladium-catalyzed C(sp3)-H amination could be explored to form more complex tertiary amines. nih.govacs.org The development of new transition-metal catalyzed methods for the synthesis of aliphatic amines continues to be an active area of research. acs.org

The aromatic ether linkage also presents opportunities for interesting chemistry. While typically robust, the C-O bond in aryl ethers can be cleaved under strong acidic conditions. libretexts.org Research could focus on developing selective catalytic methods to activate this bond for functionalization. Furthermore, aromatic ethers are highly activated towards electrophilic aromatic substitution (EAS) , and future studies could investigate the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation on the phenoxymethyl (B101242) ring system. youtube.comyoutube.commasterorganicchemistry.com

Finally, there is potential for discovering novel molecular rearrangements . Computationally guided reaction design could be used to predict whether the molecule might undergo, for example, a dearomative Claisen-type rearrangement under thermal or catalytic conditions, potentially leading to complex polycyclic structures. acs.org The proximity of the different functional groups might facilitate unexpected intramolecular cyclizations or cascade reactions, yielding new and valuable molecular scaffolds.

Table 4: Potential Novel Transformations
Reaction ClassPotential TransformationEnabling Technology
Metal-Catalyzed Cross-CouplingFunctionalization via C-N or C-H bond activation. nih.govnih.govDevelopment of novel nickel or palladium catalysts.
Electrophilic Aromatic SubstitutionSelective functionalization of the activated phenoxy ring. youtube.comInvestigation of catalyst and directing group effects.
Molecular Rearrangements frontiersin.orgfrontiersin.org-Sigmatropic rearrangements or intramolecular cyclizations. acs.orgComputational modeling to predict feasibility and reaction conditions.
PhotocatalysisRadical-mediated C-O or C-N bond functionalization.Use of visible-light photoredox catalysts.

Q & A

Q. Optimization Tips :

  • Purity : Use column chromatography (silica gel, eluent: ethyl acetate/hexane = 1:3) to isolate the product.
  • Yield : Control temperature during substitution to minimize side reactions (e.g., over-alkylation) .

What analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic protons (δ 6.8–7.4 ppm) and methanamine protons (δ 3.2–3.8 ppm).
    • ¹³C NMR : Confirm the chlorophenoxymethyl group (C-Cl at ~120 ppm) and amine-bearing carbon (~45 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular formula (C₁₄H₁₃ClNO).
  • X-ray Crystallography : Resolve spatial arrangement of the chlorophenoxy and methanamine groups .

Advanced Research Questions

How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects) for this compound?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. RAW264.7) or concentration ranges (IC₅₀ values from 10–100 µM) .
  • Structural Analogues : Compare with derivatives like [2-(4-chlorophenoxy)phenyl]methanamine (CAS 792158-57-7), which lacks the 2-chloro substitution but shows similar activity .

Q. Experimental Design :

  • Use standardized assays (e.g., NF-κB inhibition for anti-inflammatory activity; MTT assay for cytotoxicity).
  • Include positive controls (e.g., dexamethasone for inflammation; doxorubicin for cancer) .

What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Degradation Studies :
    • pH Stability : Incubate the compound in buffers (pH 2–10, 37°C) for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
    • Thermal Stability : Heat samples to 40–80°C and analyze decomposition products (e.g., phenolic oxides via LC-MS) .

Q. Key Findings :

  • Chlorophenoxy groups degrade under alkaline conditions (pH > 9) via hydrolysis.
  • Methanamine stability is pH-dependent, with protonation enhancing solubility but reducing reactivity .

How can computational modeling (e.g., molecular docking) predict the compound’s interactions with biological targets?

Methodological Answer:

  • Target Selection : Prioritize receptors linked to chlorinated aromatics (e.g., serotonin receptors, COX-2) .
  • Docking Workflow :
    • Prepare the ligand (compound) and receptor (PDB ID: 6COX) using AutoDock Vina.
    • Score binding affinities; validate with MD simulations (GROMACS, 100 ns) .
  • Validation : Compare predicted IC₅₀ values with experimental data from enzyme inhibition assays .

What experimental designs are optimal for assessing the compound’s pharmacokinetic properties?

Methodological Answer:

  • In Vitro ADME :
    • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
    • Permeability : Caco-2 cell monolayer assay (Papp < 1 × 10⁻⁶ cm/s indicates poor absorption) .
  • In Vivo Studies :
    • Administer the compound (10 mg/kg, IV/oral) to rodents. Collect plasma samples at 0–24 hours for LC-MS analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.